2',3'-Dihydroxyflavone
Overview
Description
2’,3’-Dihydroxyflavone is a natural flavonol . It contains a 3-hydroxyl group in association with its 4-keto group and double bond between 2- and 3- carbon atoms . This structure provides several resonance structures and chelating ability, leading to various pharmacological activities such as antiviral, antitumor, anti-inflammatory, anticholinesterase, cytotoxicity, and particularly high antioxidant activity .
Synthesis Analysis
The synthesis of 2’,3’-Dihydroxyflavone involves the methylation of two flavones (3′,4′,5,7-tetrahydroxyflavone and 3′,4′-dihydroxyflavone) by the recombinant protein of CitOMT . The oxidation products of 2’,3’-Dihydroxyflavone range from small degradation to large oligomeric molecular compounds .Molecular Structure Analysis
The molecular formula of 2’,3’-Dihydroxyflavone is C15H10O4 . Its structure is close to that of 3-hydroxyflavone, but it shows a much lower pKa value . The substitution by a hydroxyl group on position 2′ induces a stronger inter-ring interaction weakening the bonding of the proton at position 3 .Chemical Reactions Analysis
The main absorption band of 2’,3’-Dihydroxyflavone is red-shifted upon deprotonation . The remaining proton is highly bonded between oxygen atoms 3 and 2′, making the second deprotonation unattainable in methanol .Physical And Chemical Properties Analysis
The molecular weight of 2’,3’-Dihydroxyflavone is 254.24 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 254.05790880 g/mol . The topological polar surface area is 66.8 Ų .Scientific Research Applications
Stem Cell Research
2’,3’-Dihydroxyflavone: has been shown to improve the proliferation and survival of human pluripotent stem cells (hiPSCs) and their differentiation into hematopoietic progenitor cells . This compound enhances cell proliferation and expression of naïve stemness markers, which is crucial for stem cell research and therapy.
Wound Healing and Skin Regeneration
In the field of regenerative medicine, 2’,3’-Dihydroxyflavone -treated mesenchymal stem cell-derived extracellular vesicles have demonstrated significant anti-inflammatory and wound-healing effects . This application is promising for developing new treatments for skin injuries.
Pharmacology
2’,3’-Dihydroxyflavone: plays a role in pharmacology by potentially improving the efficiency of natural killer cell production from hiPSCs . This can be instrumental in developing therapies for diseases that target the immune system.
Environmental Science
Studies have explored the spectroscopic properties of 2’,3’-Dihydroxyflavone and its interaction with ions, which is relevant for understanding its environmental impact and potential applications in environmental monitoring .
Analytical Chemistry
In analytical chemistry, 2’,3’-Dihydroxyflavone can be used as a standard for calibrating equipment and validating analytical methods due to its defined spectroscopic properties .
Material Science
The corrosion inhibition properties of 2’,3’-Dihydroxyflavone on mild steel in acidic mediums have been investigated, showing potential for use in material protection and preservation .
Food and Nutrition
Dietary intake of flavonoids, including 2’,3’-Dihydroxyflavone , has been associated with a reduced risk of metabolic syndrome, highlighting its importance in nutrition research and dietary recommendations .
Cosmetic Industry
Flavonoids, such as 2’,3’-Dihydroxyflavone , are used in the cosmetic industry for their antioxidant and anti-aging properties, contributing to the development of skincare products .
Agricultural Research
In agriculture, 2’,3’-Dihydroxyflavone is studied for its role in plant-microbe interactions, which can lead to advancements in crop production and sustainable agricultural practices .
Mechanism of Action
Target of Action
2’,3’-Dihydroxyflavone (2’,3’-DHF) is a flavonoid derivative that has been reported to interact with several targets. The primary target of 2’,3’-DHF is the tropomyosin-related kinase receptor B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, synaptic plasticity, and learning and memory .
Mode of Action
2’,3’-DHF acts as an agonist of the TrkB receptor . By binding to the extracellular domain of TrkB, 2’,3’-DHF triggers receptor dimerization, autophosphorylation, and activation of downstream signaling pathways . This interaction mimics the action of BDNF, leading to the activation of signaling pathways that are essential for neuronal function and survival .
Biochemical Pathways
The activation of TrkB by 2’,3’-DHF leads to the initiation of several downstream signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the phospholipase C-γ (PLC-γ) pathway . These pathways play critical roles in cell survival, growth, and differentiation .
Pharmacokinetics
It is known that flavonoids, in general, have good oral bioavailability and can cross the blood-brain barrier . This suggests that 2’,3’-DHF could potentially reach its target sites in the brain when administered orally .
Result of Action
The activation of TrkB by 2’,3’-DHF has several molecular and cellular effects. It promotes neuronal survival and growth, enhances synaptic plasticity, and improves learning and memory . In addition, 2’,3’-DHF has been reported to have anti-inflammatory effects , which could be beneficial in conditions characterized by neuroinflammation.
Action Environment
The action of 2’,3’-DHF can be influenced by various environmental factors. For example, the pH of the environment can affect the structural and photophysical properties of 2’,3’-DHF . Furthermore, the presence of other molecules in the environment, such as ions or other flavonoids, could potentially affect the binding of 2’,3’-DHF to its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-3-5-10(15(11)18)14-8-12(17)9-4-1-2-7-13(9)19-14/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMYXZJCNXCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350262 | |
Record name | 2',3'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydroxyflavone | |
CAS RN |
2554-85-0 | |
Record name | 2',3'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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